molecular formula C30H31NO3 B2643019 4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide CAS No. 923140-74-3

4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide

Cat. No. B2643019
CAS RN: 923140-74-3
M. Wt: 453.582
InChI Key: BHLZSCPFRHOLHY-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a chromenone group, and two tert-butyl groups .

Scientific Research Applications

Polymer Synthesis and Properties

  • Polyamides Synthesis: Research by Hsiao, Yang, and Chen (2000) involved synthesizing polyamides using a compound similar to 4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide, demonstrating its utility in creating noncrystalline, soluble polymers with high thermal stability (Hsiao, Yang, & Chen, 2000).

Organic Synthesis

  • Nucleophilic Substitutions and Radical Reactions: A study by Jasch, Höfling, and Heinrich (2012) highlighted the use of tert-butyl phenylazocarboxylates, closely related to the compound , in various organic synthesis processes, including nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012).

Drug Synthesis Intermediates

  • Marine Drugs Synthesis: Li, Wang, Wang, Luo, and Wu (2013) synthesized an intermediate crucial for antitumor antibiotic studies, highlighting the potential of similar compounds in drug development (Li et al., 2013).

Chemosensor Design

  • Fluorescence Chemosensor: Ravichandiran, Subramaniyan, Bella, Johnson, Kim, Shim, and Yoo (2019) developed a fluorescence chemosensor using a derivative of 4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide, showcasing its application in selective detection and live cell imaging (Ravichandiran et al., 2019).

Asymmetric Hydrogenation Catalysts

  • Catalyst in Asymmetric Hydrogenation: Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, and Gridnev (2012) explored the use of tert-butylmethylphosphino groups, related to the compound of interest, in developing catalysts for asymmetric hydrogenation (Imamoto et al., 2012).

Asymmetric Amine Synthesis

  • Synthesis of Amines: Ellman, Owens, and Tang (2002) demonstrated the use of N-tert-butanesulfinyl imines, similar in structure, in the asymmetric synthesis of amines, showing its versatility in organic synthesis (Ellman, Owens, & Tang, 2002).

properties

IUPAC Name

4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO3/c1-29(2,3)21-11-7-19(8-12-21)26-18-25(32)24-16-15-23(17-27(24)34-26)31-28(33)20-9-13-22(14-10-20)30(4,5)6/h7-18H,1-6H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLZSCPFRHOLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide

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